molecular formula C19H26N2OS B2713157 (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2034997-30-1

(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2713157
CAS No.: 2034997-30-1
M. Wt: 330.49
InChI Key: HOGUKOLJQXUWOA-BQYQJAHWSA-N
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Description

(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic, aliphatic, and heterocyclic structures

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c22-19(8-7-17-5-2-1-3-6-17)21-12-4-11-20(13-14-21)18-9-15-23-16-10-18/h1-3,5-8,18H,4,9-16H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGUKOLJQXUWOA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the tetrahydro-2H-thiopyran moiety: This step involves the reaction of the diazepane intermediate with a thiopyran precursor under controlled conditions.

    Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl group through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells via modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research indicates that (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one may exhibit neuroprotective effects. In experimental models of neurodegenerative diseases, such as Alzheimer's disease, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one and evaluated its anticancer effects on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and induction of apoptosis through the activation of caspase pathways. This study underscores the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one against various bacterial strains. The findings revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Neuroprotection

In an animal model of Alzheimer's disease, (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one was administered to assess its neuroprotective effects. The results showed improvements in cognitive function and reductions in neuroinflammation markers, indicating its potential role in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other diazepane derivatives: Compounds with similar diazepane rings but different substituents.

    Thiopyran derivatives: Compounds featuring the thiopyran moiety but with variations in other parts of the molecule.

Uniqueness

The uniqueness of (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one lies in its specific combination of aromatic, aliphatic, and heterocyclic structures, which confer distinct chemical and biological properties.

Biological Activity

(E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps starting from easily accessible precursors. Key steps include the formation of the diazepan ring and the introduction of the tetrahydrothiopyran moiety. Various reagents such as palladium catalysts are utilized to facilitate these reactions. The synthetic pathway can be optimized for yield and cost-effectiveness, often employing continuous flow techniques in industrial settings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing thiopyran and diazepan structures. For instance, derivatives of tetrahydrothiopyran have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, it was observed that certain derivatives exhibited notable inhibition zones against Streptococcus mutans and Escherichia coli .

Antitumor Activity

Research indicates that compounds with similar structural features may possess antitumor properties. A study focusing on thiopyran derivatives found that they could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The mechanism is believed to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Neuroprotective Effects

The presence of the diazepan ring may contribute to neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration . This suggests that (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one could be a candidate for further research in neurodegenerative diseases.

The precise mechanism of action for (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with specific molecular targets such as receptors or enzymes involved in critical signaling pathways. The structural diversity provided by both the phenyl and thiopyran groups allows for multiple interactions within biological systems.

Study 1: Antimicrobial Evaluation

In a comparative study, several thiopyran derivatives were synthesized and tested against common pathogens. The results indicated that certain modifications to the tetrahydrothiopyran structure enhanced antibacterial activity significantly. Specifically, compounds with electron-withdrawing groups on the phenyl ring showed improved efficacy against Klebsiella pneumoniae .

Study 2: Antitumor Activity Assessment

A series of diazepan-containing compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the substituents on the diazepan ring could lead to enhanced antitumor activity, with some compounds inducing apoptosis at lower concentrations than others .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for (E)-3-phenyl-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one, and how can reaction parameters be optimized for yield? A: The compound is typically synthesized via Claisen-Schmidt condensation between a ketone (e.g., 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carbaldehyde) and an appropriate phenylacetophenone derivative. Key parameters include:

  • Solvent selection : Ethanol or methanol under basic (NaOH) or acidic (HCl) conditions .
  • Temperature control : Room temperature to 60°C to minimize side reactions like keto-enol tautomerism .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of ketone to aldehyde).

Advanced Synthesis: Mitigating Side Reactions

Q: How can researchers minimize side reactions such as Z/E isomerization or retro-aldol decomposition during synthesis? A: Strategies include:

  • Low-temperature synthesis (0–5°C) to suppress thermal isomerization .
  • Acid/base catalysis tuning : Use weakly basic conditions (e.g., pyrrolidine) to avoid over-enolization .
  • Protecting groups : Temporarily protect reactive sites (e.g., thiopyran sulfur) with Boc groups to prevent unwanted nucleophilic attacks .

Crystal Structure Determination

Q: What methodologies are recommended for resolving the crystal structure of this compound, particularly with its flexible diazepane and thiopyran moieties? A: Use single-crystal X-ray diffraction (SCXRD) with:

  • Data collection : High-resolution (<1.0 Å) data at 100 K to reduce thermal motion artifacts .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For disordered regions, apply PART and SIMU constraints .
  • Validation : Check geometry with PLATON and CCDC Mercury for packing interactions .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results? A:

  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify misassignments .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in X-ray structures .
  • Complementary techniques : Pair SCXRD with powder XRD to verify phase purity .

Computational Modeling of Electronic Properties

Q: Which DFT functionals and basis sets are most suitable for modeling the compound’s electronic structure and reaction mechanisms? A:

  • Geometry optimization : B3LYP/6-31G(d) for balanced accuracy and computational cost .
  • Electronic properties : CAM-B3LYP or ωB97XD with a polarizable continuum model (PCM) for solvent effects .
  • Reaction pathways : IRC (Intrinsic Reaction Coordinate) analysis at the M06-2X/def2-TZVP level to map enantiomerization pathways .

Biological Activity Assay Design

Q: What experimental protocols are recommended for evaluating antimicrobial or enzyme inhibitory activity? A:

  • MIC assays : Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) with recombinant enzymes (e.g., kinases) at 25–37°C, monitoring IC50 values .

Addressing Experimental Limitations

Q: How can sample degradation or matrix variability be managed in stability studies? A:

  • Stabilization : Store samples at –80°C under nitrogen to prevent oxidation of the enone moiety .
  • Real-time monitoring : Use HPLC-PDA to track degradation products and adjust storage conditions .

Stereochemical Analysis

Q: What techniques confirm the E configuration and stereochemical purity of the compound? A:

  • NMR : NOESY correlations to distinguish E/Z isomers. For example, cross-peaks between the α,β-unsaturated ketone proton and the diazepane ring .
  • SCXRD : Direct visualization of the double-bond geometry .
  • CD spectroscopy : Detect Cotton effects if chiral centers are present .

Thermal Stability Profiling

Q: How can thermal decomposition pathways be characterized? A:

  • TGA/DSC : Perform under nitrogen (10°C/min) to identify decomposition onset temperatures and intermediate phases .
  • Mass spectrometry : Couple with pyrolysis-GC/MS to analyze volatile decomposition products .

Mechanistic Studies

Q: What experimental and computational approaches elucidate reaction mechanisms involving this compound? A:

  • Kinetic studies : Use stopped-flow UV-Vis to monitor enolate formation rates under varying pH .
  • Isotopic labeling : Incorporate deuterium at the α-position to study proton transfer steps via NMR .
  • MD simulations : Analyze solvent effects on reaction trajectories using GROMACS .

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